Welcome to the BenchChem Online Store!
molecular formula C12H9ClO3 B050015 5-(4-chlorophenyl)-2-methyl-3-furoic acid CAS No. 111787-89-4

5-(4-chlorophenyl)-2-methyl-3-furoic acid

Cat. No. B050015
M. Wt: 236.65 g/mol
InChI Key: HUQOLZUHGMRQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003648B2

Procedure details

To a solution of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (0.104 g, 0.44 mmol) in THF (2 mL) and MeOH (2 mL) was added TMSCHN2 (2.0 M in Et2O, 0.250 mL). The reaction mixture was stirred for 18 hours at which time it was concentrated in vacuo. The residue was dissolved in 1 ml of THF at 0° C., and a solution of LAH (1.0 M in THF, 0.8 mL) was added. After addition, the reaction was stirred at room temperature for 2 hours, and then water (0.24 mL), 15% aqueous NaOH (0.24 mL), and water (0.72 mL) were added sequentially to the reaction. After 30 minutes, the reaction mixture was filtered through celite, and the filtrate was concentrated to give 53.1 (0.056 g). 1H NMR (400 MHz, CDCl3) δ ppm 7.53-7.63 (m, 2 H), 7.31-7.40 (m, 2 H), 6.64 (s, 1 H), 4.52 (s, 2 H), 2.37 (s, 3 H).
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH3:13])=[C:10]([C:14](O)=[O:15])[CH:9]=2)=[CH:4][CH:3]=1.[Si](C=[N+]=[N-])(C)(C)C>C1COCC1.CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH3:13])=[C:10]([CH2:14][OH:15])[CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.104 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(=C(O1)C)C(=O)O
Name
Quantity
0.25 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 ml of THF at 0° C.
ADDITION
Type
ADDITION
Details
a solution of LAH (1.0 M in THF, 0.8 mL) was added
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
water (0.24 mL), 15% aqueous NaOH (0.24 mL), and water (0.72 mL) were added sequentially to the reaction
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(=C(O1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.056 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.